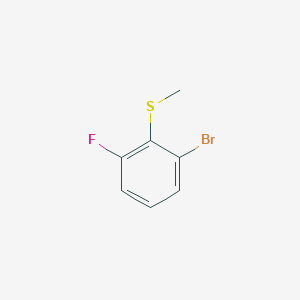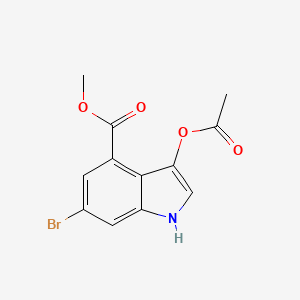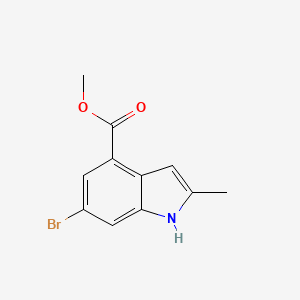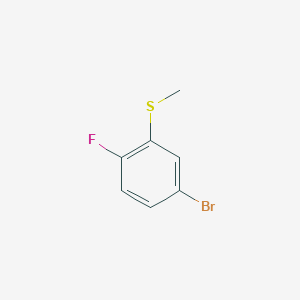![molecular formula C6H15Cl2NO B1378292 [2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride CAS No. 878788-47-7](/img/structure/B1378292.png)
[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride
Descripción general
Descripción
[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride: is an organic compound with the molecular formula C₆H₁₅Cl₂NO. It is a hydrochloride salt of [2-(2-chloroethoxy)ethyl]dimethylamine, which is a tertiary amine. This compound is commonly used in various chemical synthesis processes and has applications in the pharmaceutical and chemical industries .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of quaternary ammonium compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Safety and Hazards
This compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of [2-(2-chloroethoxy)ethyl]amine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[2-(2-chloroethoxy)ethyl]amine+dimethylamine+HCl→[2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically obtained as a crystalline solid .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like thiols and amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, e.g., thiol substitution yields thioethers.
Oxidation: N-oxides are the primary products.
Reduction: Secondary amines are formed
Mecanismo De Acción
The mechanism of action of [2-(2-chloroethoxy)ethyl]dimethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- [2-(2-Chloroethoxy)ethyl]amine hydrochloride
- [2-(2-Chloroethoxy)ethyl]trimethylammonium chloride
- [2-(2-Chloroethoxy)ethyl]ethylamine hydrochloride
Comparison:
- [2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties.
- Compared to its analogs, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in synthesis and industry .
Propiedades
IUPAC Name |
2-(2-chloroethoxy)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO.ClH/c1-8(2)4-6-9-5-3-7;/h3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMMBTVGKOGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


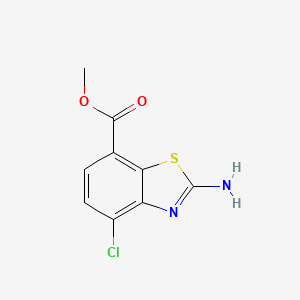
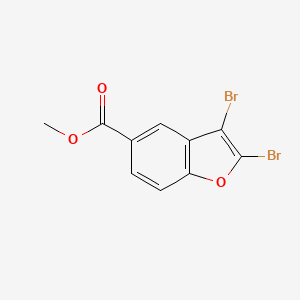


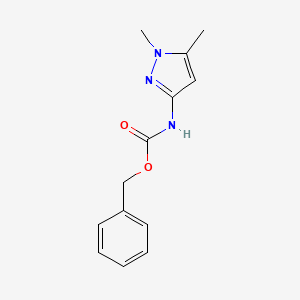
![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)


